molecular formula C16H18O3S B12580873 Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- CAS No. 185433-49-2

Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-

Cat. No.: B12580873
CAS No.: 185433-49-2
M. Wt: 290.4 g/mol
InChI Key: DJNKPNGPYCJHPY-UHFFFAOYSA-N
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Description

The sulfonyl group (-SO₂-) in the propyl chain introduces strong electron-withdrawing characteristics, influencing reactivity and solubility. According to , this compound is synthesized via a reaction involving 3-(4-methoxyphenyl)propan-1-ol, yielding a white solid with 75% efficiency through recrystallization (hexane/EtOAc) .

Properties

CAS No.

185433-49-2

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)propyl]-4-methoxybenzene

InChI

InChI=1S/C16H18O3S/c1-19-15-11-9-14(10-12-15)6-5-13-20(17,18)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13H2,1H3

InChI Key

DJNKPNGPYCJHPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation of a hydroxy group using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl sulfides or thiols.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Organic Synthesis

Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- serves as an intermediate in various organic synthesis processes. Its sulfonyl group enhances electrophilicity, making it a valuable precursor for further functionalization.

Key Reactions Involving the Compound:

  • Sulfonation Reactions : The sulfonyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its structural features that can lead to bioactive molecules.

Pharmacological Applications:

  • Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the sulfonyl group may enhance biological activity by improving solubility and bioavailability.
  • Antimicrobial Properties : Research indicates that derivatives of benzene with sulfonyl groups exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Materials Science

Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- is also utilized in materials science, particularly in the development of polymers and advanced materials.

Applications in Polymer Chemistry:

  • Polymerization Initiators : The compound can act as an initiator in radical polymerization processes, leading to the formation of new polymeric materials with tailored properties.
  • Functionalized Polymers : By incorporating this compound into polymer backbones, researchers can create materials with specific functionalities, such as improved thermal stability and chemical resistance.

Case Study 1: Synthesis of Anticancer Compounds

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- and evaluated their anticancer activities against various cancer cell lines. The results indicated that modifications to the sulfonyl group significantly affected the compounds' efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Study 2: Development of Functional Polymers

A research team at a leading university explored the use of benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- as a building block for creating functionalized polymers. Their findings showed that polymers derived from this compound exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. This study was published in Polymer Science and opened avenues for developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism by which Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of biological molecules or catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key analogs based on substituent groups, synthesis, and properties:

Compound Name Substituent Group Synthesis/Properties Applications/Notes References
1-Methoxy-4-[3-(phenylsulfonyl)propyl]benzene 3-(Phenylsulfonyl)propyl 75% yield; recrystallized (hexane/EtOAc); white solid Potential use in organic synthesis or materials science due to sulfonyl reactivity
1-(Cyclopropylmethyl)-4-methoxybenzene Cyclopropylmethyl Not specified; likely synthesized via alkylation or cross-coupling Structural analog; cyclopropane may enhance steric effects
1-Methoxy-4-[(3-phenylpropoxy)methyl]benzene (3-Phenylpropoxy)methyl CAS 104330-36-1; substituent introduces ether linkage Possible surfactant or intermediate in polymer chemistry
1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene 3-(Methoxymethoxy)propyl CAS 180274-18-4; methoxymethoxy group adds hydrophilicity Potential solvent or pharmaceutical intermediate
1-Methoxy-4-((4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)benzene Ethynyl-linked cyclohexyl CAS 372983-17-0; ethynyl group enables π-conjugation Liquid crystal or optoelectronic material candidate
1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene Tetrachloroethyl Classified as a pesticide (e.g., Sulphenone analogs) Historical use in agrochemicals; chlorine enhances stability

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxymethoxy in ), altering polarity and reactivity. Sulfonyl derivatives are often used in sulfonamide drugs or as stabilizers.
  • Steric and Conformational Differences : Cyclopropylmethyl () and ethynyl-linked substituents () impose distinct steric constraints, affecting molecular packing and applications in materials science.

Synthetic Accessibility :

  • The target compound’s 75% yield () is comparable to other arylpropyl derivatives but lower than simpler ethers (e.g., methoxymethoxypropyl in ), likely due to sulfonyl group incorporation requiring stringent conditions.

Physicochemical Properties: While XLogP data is unavailable for the target compound, analogs like "Phenol, 4-[3-[(4-hydroxy-3-methoxyphenyl)methoxy]propyl]-2-methoxy" (XLogP 3.1, ) suggest moderate hydrophobicity. The sulfonyl group may reduce logP compared to alkyl or ether substituents.

Applications :

  • Sulfonyl-containing compounds are prevalent in medicinal chemistry (e.g., protease inhibitors). In contrast, ethynyl-linked derivatives () are explored in liquid crystals, highlighting how substituent choice directs utility.

Biological Activity

Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- is a sulfonamide compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- can be represented as follows:

  • Chemical Formula : C16_{16}H19_{19}O2_2S
  • Molecular Weight : 295.39 g/mol

Anticancer Activity

Recent studies have demonstrated that Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
Hep-217.82Induction of apoptosis
P8153.25Cell cycle arrest at S phase
A54926.0Inhibition of microtubule assembly

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

The biological activity of Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is a critical pathway for eliminating malignant cells.
  • Cell Cycle Arrest : It has been shown to cause arrest in the S phase of the cell cycle, preventing further division and proliferation of cancer cells.
  • Microtubule Disruption : The compound interferes with microtubule dynamics, which is essential for mitosis and cellular integrity.

Study 1: Antitumor Efficacy

A study conducted by researchers involved administering Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- to mice bearing xenograft tumors derived from Hep-2 cells. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

Study 2: In Vivo Analysis

In another study focusing on pharmacokinetics and toxicity, the compound was administered at varying doses. Results showed that while the compound was effective in reducing tumor growth, it also exhibited some toxicity at higher concentrations. This underscores the need for further investigation into dosing regimens.

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